1,3-Dichloro-6-ethylisoquinoline
Overview
Description
1,3-Dichloro-6-ethylisoquinoline is a heterocyclic organic compound with the molecular formula C₁₁H₉Cl₂N and a molecular weight of 226.1 g/mol . It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at positions 1 and 3, and an ethyl group at position 6 on the isoquinoline ring . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-6-ethylisoquinoline can be synthesized through various methods. One common approach involves the chlorination of 6-ethylisoquinoline using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under controlled conditions . The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-6-ethylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 1 and 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃), are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolines, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
1,3-Dichloro-6-ethylisoquinoline is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Employed in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dichloro-6-ethylisoquinoline depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets and interfering with their normal function . The exact pathways involved can vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloroisoquinoline: Similar in structure but lacks the ethyl group at position 6.
6-Ethylisoquinoline: Similar but lacks the chlorine atoms at positions 1 and 3.
Uniqueness
1,3-Dichloro-6-ethylisoquinoline is unique due to the combination of chlorine atoms and an ethyl group on the isoquinoline ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1,3-dichloro-6-ethylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-2-7-3-4-9-8(5-7)6-10(12)14-11(9)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIDIEBBNZJOLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC(=NC(=C2C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675042 | |
Record name | 1,3-Dichloro-6-ethylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-19-4 | |
Record name | Isoquinoline, 1,3-dichloro-6-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dichloro-6-ethylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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